molecular formula C13H19NO3S B14906536 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide

4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide

Katalognummer: B14906536
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: ZBDKXOSVSLXEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methanesulfonylmethyl group and an isobutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Methanesulfonylmethyl Group: This step involves the sulfonylation of the benzamide core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Isobutyl Group: The final step is the alkylation of the benzamide nitrogen with an isobutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The isobutyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(methylsulfonyl)benzamide: Lacks the isobutyl group, resulting in different physicochemical properties.

    N-(2-methylpropyl)benzamide: Lacks the methanesulfonylmethyl group, affecting its reactivity and biological activity.

    4-(methanesulfonylmethyl)benzoic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical behavior.

Uniqueness

4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide is unique due to the presence of both the methanesulfonylmethyl and isobutyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

N-(2-methylpropyl)-4-(methylsulfonylmethyl)benzamide

InChI

InChI=1S/C13H19NO3S/c1-10(2)8-14-13(15)12-6-4-11(5-7-12)9-18(3,16)17/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI-Schlüssel

ZBDKXOSVSLXEEY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.